![molecular formula C24H24N4O4 B2380474 3,4-diethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 953243-30-6](/img/structure/B2380474.png)
3,4-diethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
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Description
3,4-diethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide, also known as IMPY, is a small molecule that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Research has explored the synthesis of imidazo[1,2-b]pyridazines, which are structurally related to the compound . These studies involve various synthesis methods, leading to compounds with central nervous system activities (Barlin, Davies, Ireland, & Zhang, 1992).
- Chemical Reactivity and Derivatives : Further research has been conducted on the synthesis of various derivatives of imidazo[1,2-b]pyridazines, highlighting their potential for diverse biological activities (Barlin, Davies, Glenn, Harrison, & Ireland, 1994).
Biological and Pharmacological Activities
- Central Nervous System Activities : Studies have shown that derivatives of imidazo[1,2-b]pyridazines, which share a similar core structure with the compound of interest, exhibit central nervous system activities. This includes binding to brain receptors and potentially modifying neurological functions (Barlin et al., 1994).
- Antimicrobial Properties : Research on related pyridazin-3-yl derivatives has indicated significant antimicrobial activities, suggesting a potential area of application for the compound (Shamroukh, Rashad, Ali, & Abdel-Megeid, 2013).
Potential for Drug Development
- Kinase Inhibition : Derivatives of imidazo[1,2-b]pyridazines have been studied for their potential as kinase inhibitors, which is crucial in the development of cancer therapies (Hu et al., 2016).
- Heparanase Inhibition : Some benzamide derivatives show promise as heparanase inhibitors, suggesting a potential role in cancer treatment and metastasis prevention (Xu et al., 2006).
Miscellaneous Applications
- Fluorescent Properties : Studies on related benzimidazole derivatives reveal their potential as blue-emitting fluorophores, indicating possible applications in materials science and bioimaging (Padalkar et al., 2015).
properties
IUPAC Name |
3,4-diethoxy-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-4-31-20-11-8-17(14-21(20)32-5-2)24(29)25-18-9-6-16(7-10-18)19-15-28-22(26-19)12-13-23(27-28)30-3/h6-15H,4-5H2,1-3H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGQDEVUIKUFHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide |
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